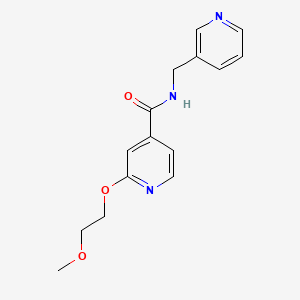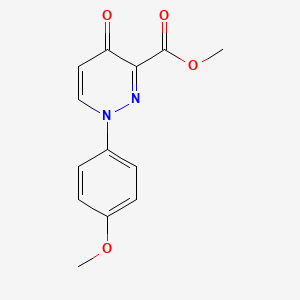![molecular formula C14H26N2O3 B2687850 tert-Butyl 3-oxa-7,10-diazaspiro[5.6]dodecane-10-carboxylate CAS No. 2126178-10-5](/img/structure/B2687850.png)
tert-Butyl 3-oxa-7,10-diazaspiro[5.6]dodecane-10-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“tert-Butyl 3-oxa-7,10-diazaspiro[5.6]dodecane-10-carboxylate” is a chemical compound with the CAS Number: 2126178-10-5 . It has a molecular weight of 270.37 . It is in the physical form of oil .
Molecular Structure Analysis
The InChI code for “tert-Butyl 3-oxa-7,10-diazaspiro[5.6]dodecane-10-carboxylate” is 1S/C14H26N2O3/c1-13(2,3)19-12(17)16-8-4-14(15-7-9-16)5-10-18-11-6-14/h15H,4-11H2,1-3H3 .Physical And Chemical Properties Analysis
As mentioned earlier, “tert-Butyl 3-oxa-7,10-diazaspiro[5.6]dodecane-10-carboxylate” is in the physical form of oil . It has a molecular weight of 270.37 . The compound is stored at a temperature of 4 degrees Celsius .Scientific Research Applications
PROTAC Development and Targeted Protein Degradation
tert-Butyl 3-oxa-7,10-diazaspiro[5.6]dodecane-10-carboxylate: serves as a rigid linker in PROTAC (PROteolysis TArgeting Chimeras) development. PROTACs are molecules designed to selectively degrade specific proteins by recruiting them for ubiquitination and subsequent proteasomal degradation. This application is particularly relevant in drug discovery and cancer research, where targeted protein degradation can lead to novel therapeutic strategies .
Chemical Conjugates and Drug Delivery
The compound’s unique spirocyclic structure makes it an interesting candidate for chemical conjugates. Researchers can attach it to other molecules (such as peptides, antibodies, or small molecules) to enhance drug delivery, improve pharmacokinetics, or achieve targeted therapy. By exploiting its stability and lipophilicity, scientists can create innovative drug delivery systems .
Catalysis and Asymmetric Synthesis
Spirocyclic compounds often exhibit intriguing catalytic properties. Researchers can explore the use of tert-butyl 3-oxa-7,10-diazaspiro[5.6]dodecane-10-carboxylate as a chiral ligand in asymmetric synthesis. Its unique three-dimensional structure may enable selective transformations in organic reactions, leading to valuable chiral products .
Materials Science and Supramolecular Chemistry
The compound’s spirocyclic motif can be incorporated into materials for various applications. Researchers can explore its use in designing supramolecular assemblies, host-guest systems, or functional materials. Its rigidity and shape complementarity may contribute to novel materials with specific properties .
Biological Probes and Imaging Agents
By modifying tert-butyl 3-oxa-7,10-diazaspiro[5.6]dodecane-10-carboxylate, scientists can create fluorescent or radioactive derivatives. These derivatives can serve as biological probes or imaging agents to study cellular processes, protein localization, or receptor binding. Their spirocyclic scaffold provides a unique platform for designing such probes .
Natural Product Synthesis and Medicinal Chemistry
Researchers can explore the compound’s synthetic potential in natural product total synthesis. Its spirocyclic core resembles certain natural products, making it a valuable building block. Additionally, medicinal chemists can investigate its pharmacological properties and potential as a lead compound for drug development .
Safety and Hazards
properties
IUPAC Name |
tert-butyl 3-oxa-7,10-diazaspiro[5.6]dodecane-10-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N2O3/c1-13(2,3)19-12(17)16-8-4-14(15-7-9-16)5-10-18-11-6-14/h15H,4-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDICEOVZQPUTLM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CCOCC2)NCC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 3-oxa-7,10-diazaspiro[5.6]dodecane-10-carboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(6-Phenylpyrimidin-4-yl)amino]benzenesulfonamide](/img/structure/B2687768.png)
![N-(3-bromobenzyl)-2-[(3-phenylisoxazolo[5,4-d]pyrimidin-4-yl)oxy]acetamide](/img/structure/B2687770.png)
![Dimethyl({[(piperidin-4-yl)methyl]imino})-lambda6-sulfanone dihydrochloride](/img/structure/B2687771.png)



![1-butyl-2-[(E)-[(4-nitrophenyl)methylidene]amino]-4,5-diphenyl-1H-pyrrole-3-carbonitrile](/img/structure/B2687780.png)
![N-{2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl}-N-methyl-1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-amine](/img/structure/B2687782.png)


![2-(3-ethyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)-N-(3-methoxyphenyl)acetamide](/img/structure/B2687787.png)


![3-[(2,4-Dichlorobenzyl)sulfanyl][1,2,4]triazolo[3,4-b][1,3]benzothiazole](/img/structure/B2687792.png)